Crystallographic Unit Cell Parameters Differentiate from Unsubstituted Phenyl Analog
The target compound crystallizes in the monoclinic space group P21 with unit cell dimensions a = 9.9349(8) Å, b = 6.3377(5) Å, c = 10.5783(10) Å, β = 97.752(3)°, and a volume of 659.97(10) ų [1]. In contrast, the closely related 2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18741-24-7) crystallizes with a dihedral angle of 86.83(5)° between the quinazoline and phenyl rings [2], indicating a significantly different molecular conformation and packing arrangement. These distinct crystallographic parameters are critical for reproducible solid-state characterization and polymorph screening.
| Evidence Dimension | Crystal structure unit cell parameters |
|---|---|
| Target Compound Data | a = 9.9349(8) Å, b = 6.3377(5) Å, c = 10.5783(10) Å, β = 97.752(3)°, V = 659.97(10) ų, Space group P21 |
| Comparator Or Baseline | 2-mercapto-3-phenylquinazolin-4(3H)-one: Dihedral angle = 86.83(5)° (quinazoline–phenyl), unit cell data not available |
| Quantified Difference | Distinct molecular conformation and packing; target compound adopts a specific P21 monoclinic lattice |
| Conditions | Single-crystal X-ray diffraction at 293 K (target compound); X-ray diffraction at 293 K (comparator) |
Why This Matters
Unique crystallographic parameters ensure reproducible solid-state properties, which is essential for formulation development and patent protection of crystalline forms.
- [1] Saeed, A., Mahmood, S. u., & Ishida, H. (2011). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Crystals, 1(3), 171–177. View Source
- [2] Nguyen, Q. T., et al. (n.d.). Crystal structure of 2-mercapto-3-phenylquinazolin-4(3H)-one derivative. scite.ai. View Source
